5-(4-Formylphenyl)nicotinic acid is a trifunctional organic compound combining three distinct functional groups: a carboxylic acid (-COOH), an N-pyridyl (nitrogen atom in the pyridine ring), and an aldehyde (-CHO). These functional groups can potentially act as coordination sites, making it a promising ligand for the synthesis of coordination polymers [].
The synthesis of 5-(4-Formylphenyl)nicotinic acid can be achieved through several methods, with one notable approach being the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves:
Another common synthetic route involves formylation, where nicotinic acid is treated with formic acid or formyl chloride under controlled conditions to introduce the formyl group at the 5-position. The synthesis often requires careful control of temperature and reaction time to optimize yield and purity.
For large-scale production, methods may include continuous flow reactors and automated synthesis techniques that enhance efficiency and scalability while ensuring high yields and purity levels.
The molecular structure of 5-(4-Formylphenyl)nicotinic acid can be described as follows:
The presence of these groups allows for various chemical reactions, influencing both its physical properties and biological activity.
5-(4-Formylphenyl)nicotinic acid participates in several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for generating new derivatives with varied properties.
The mechanism of action for 5-(4-Formylphenyl)nicotinic acid is primarily linked to its structural similarity to niacin, suggesting it may act similarly in biological systems:
Research indicates that derivatives of niacin can impact lipid metabolism and exhibit anti-inflammatory properties, which could extend to this compound.
The physical and chemical properties of 5-(4-Formylphenyl)nicotinic acid include:
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are typically used to confirm its structure and assess purity.
5-(4-Formylphenyl)nicotinic acid has several scientific applications:
5-(4-Formylphenyl)nicotinic acid (CAS 566198-28-5) is a bifunctional aromatic compound featuring para-substituted benzaldehyde and pyridinecarboxylic acid moieties. Its systematic IUPAC name is 5-(4-formylphenyl)nicotinic acid, reflecting the nicotinic acid (pyridine-3-carboxylic acid) group linked at the 5-position to a 4-formylphenyl ring [1] [3]. The molecular structure comprises two planar rings: a pyridine ring with carboxylic acid at the 3-position and a benzene ring with an aldehyde (–CHO) group at the 4-position (Figure 1). This conjugation imparts partial rigidity and influences electronic properties.
Table 1: Fundamental Structural Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 5-(4-Formylphenyl)nicotinic acid |
| Canonical SMILES | OC(=O)C1=CN=CC(=C1)C2=CC=C(C=O)C=C2 |
| InChI Key | HXYMSAUBDZGIRE-UHFFFAOYSA-N |
| Molecular Framework | Bicyclic aromatic system |
Molecular Formula: C₁₃H₉NO₃Molecular Weight: 227.22 g/mol [1] [3] [4]
Spectroscopic Characterization
While experimental spectra for 5-(4-formylphenyl)nicotinic acid are sparsely reported in the search results, key inferences can be drawn from structural analogs and computational predictions:
Table 2: Key Spectroscopic Assignments
| Spectrum | Predicted Peaks/Shifts | Assignment |
|---|---|---|
| FT-IR | 1680–1720 cm⁻¹ | ν(C=O) aldehyde + carboxylic acid |
| 1580, 1600 cm⁻¹ | ν(C=C/C=N) aromatic | |
| ¹H NMR | 10.00 ppm (s, 1H) | Aldehyde proton |
| 8.80–9.00 ppm (m, 2H) | Pyridine H-2, H-6 | |
| 7.80–8.20 ppm (m, 4H) | Benzene protons | |
| UV-Vis | ~260 nm (ε > 10,000 L·mol⁻¹·cm⁻¹) | π→π* transition |
The compound exhibits moderate thermal stability, with a characteristic melting point of 231°C [4]. This high melting point is consistent with strong intermolecular hydrogen bonding between carboxylic acid groups and potential dipole-dipole interactions involving the carbonyl and pyridine functionalities. Storage recommendations specify maintenance under inert gas (nitrogen or argon) at 2–8°C to prevent oxidative degradation of the aldehyde group or hydration of the formyl moiety [1] [4] [7]. No decomposition temperature or thermogravimetric analysis (TGA) data is available in the provided sources, but the melting point suggests stability up to at least 200°C under controlled conditions.
Reported as a white to yellow crystalline solid [1] [3], its solubility profile is governed by ionizable carboxylic acid (–COOH; pKa ~4–5) and polar carbonyl groups. Expected solubility includes:
Crystallographic data (unit cell parameters, space group) is unavailable in the provided sources. However, the propensity for hydrogen bonding via carboxylic acid dimers and C=O···H–O interactions suggests a likely monoclinic or triclinic crystal system with layered molecular packing. The solid-state stability necessitates protection from moisture to prevent hydrate formation or hydrolysis [7] [10]. Cold-chain transportation recommendations further indicate sensitivity to ambient conditions during transit [7].
Table 3: Summary of Physicochemical Properties
| Property | Value/Condition |
|---|---|
| Physical Form | White to yellow crystalline solid |
| Melting Point | 231°C |
| Storage Temperature | 2–8°C (under inert atmosphere) |
| Solubility (Qualitative) | Soluble: DMSO, DMF; Partially soluble: MeOH, EtOH; Insoluble: Water*, hexane |
| Stability Notes | Hygroscopic; aldehyde group susceptible to oxidation |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: